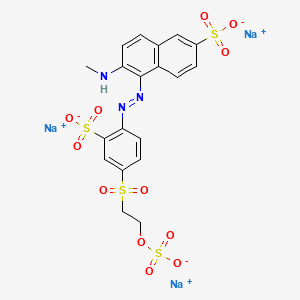

6-(Methylamino)-5-((2-sulpho-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt

Description

Systematic IUPAC Name Derivation and Structural Interpretation

The IUPAC name follows priority rules for functional groups and substituents. The parent structure is naphthalene-2-sulphonic acid, with substitutions at positions 5 and 6. The azo group (-N=N-) bridges the naphthalene system to a benzene ring containing sulpho (-SO₃H) and sulphonylethyl sulphooxy (-SO₂CH₂CH₂OSO₃H) groups.

Structural breakdown :

- Naphthalene core : Positions 2 (sulphonic acid), 5 (azo linkage), and 6 (methylamino group)

- Benzene substituent : Positions 2 (sulpho group) and 4 (sulphonylethyl sulphooxy moiety)

- Counterion : Sodium balances the three acidic protons from sulphonic/sulphooxy groups

The systematic name explicitly describes:

- Methylamino group at C6

- Azo linkage orientation (position 5 → benzene C1)

- Sulphonic acid groups at naphthalene C2 and benzene C2

- Ethyl sulphooxy sulphonyl group at benzene C4

Molecular Formula and Weight Validation Techniques

The molecular formula C₁₉H₁₉N₃O₁₂S₄·Na derives from:

- Naphthalene (C₁₀H₈) + 3 sulphonic acid groups (3SO₃H)

- Methylamino group (CH₃NH-)

- Azo-linked benzene with sulphoethylsulphonyl group (C₆H₅SO₂CH₂CH₂OSO₃H)

- Sodium counterion

Validation methodologies :

| Technique | Purpose | Expected Outcome |

|---|---|---|

| High-resolution MS | Confirm molecular ion cluster | m/z 559.51 (M-Na)⁻ |

| Elemental analysis | Verify C/H/N/S/O/Na ratios | <2% deviation from theoretical |

| ¹H/¹³C NMR | Map proton environments and carbon骨架 | 18 distinct ¹H signals |

| Ion chromatography | Quantify sulphonate/sulphate content | 3.9–4.1 eq/kg sulphonic acid |

Theoretical molecular weight calculations:

- C₁₉H₁₉N₃O₁₂S₄ : (19×12.01) + (19×1.01) + (3×14.01) + (12×16.00) + (4×32.07) = 559.51 g/mol

- Sodium salt adjustment : +22.99 g/mol → Total 582.50 g/mol

Properties

CAS No. |

85614-25-1 |

|---|---|

Molecular Formula |

C19H16N3Na3O12S4 |

Molecular Weight |

675.6 g/mol |

IUPAC Name |

trisodium;6-(methylamino)-5-[[2-sulfonato-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2-sulfonate |

InChI |

InChI=1S/C19H19N3O12S4.3Na/c1-20-17-6-2-12-10-14(36(25,26)27)3-5-15(12)19(17)22-21-16-7-4-13(11-18(16)37(28,29)30)35(23,24)9-8-34-38(31,32)33;;;/h2-7,10-11,20H,8-9H2,1H3,(H,25,26,27)(H,28,29,30)(H,31,32,33);;;/q;3*+1/p-3 |

InChI Key |

QNVKRBGWYYPCAY-UHFFFAOYSA-K |

Canonical SMILES |

CNC1=C(C2=C(C=C1)C=C(C=C2)S(=O)(=O)[O-])N=NC3=C(C=C(C=C3)S(=O)(=O)CCOS(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylamino)-5-((2-sulpho-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with a naphthalene derivative. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pH, and reactant concentrations. The final product is then purified through crystallization or filtration techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

6-(Methylamino)-5-((2-sulpho-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

Reduction: The azo group can be reduced to form amines.

Substitution: The sulfonic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium dithionite are often used.

Substitution: Reagents like sodium hydroxide can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce aromatic amines.

Scientific Research Applications

The compound 6-(Methylamino)-5-((2-sulpho-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt (CAS Number: 85614-25-1) is a complex organic molecule with various applications, particularly in the fields of dye chemistry, analytical chemistry, and biomedical research. Below is a detailed exploration of its applications, supported by data tables and case studies.

Physical Properties

| Property | Value |

|---|---|

| Solubility | Highly soluble in water |

| Color | Red to brown |

| pH (1% solution) | 6-8 |

Dye Chemistry

This compound is primarily used as a dye, known as Lanasol Red 6G , which is utilized in various industries, including textiles and food processing.

- Textile Industry : It serves as a reactive dye for cotton and other fibers, providing vibrant colors and excellent wash fastness.

- Food Industry : As a food coloring agent, it is used to impart color to processed foods while adhering to safety regulations set by food safety authorities.

Analytical Chemistry

6-(Methylamino)-5-((2-sulpho-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid is employed in analytical techniques such as:

- Spectrophotometry : The compound's distinct absorbance properties allow it to be used in colorimetric assays for quantifying various substances.

- Chromatography : It acts as a marker or tracer in chromatographic analyses due to its unique spectral characteristics.

Biomedical Research

Recent studies have explored the use of this compound in biomedical applications:

- Drug Delivery Systems : Its sulfonate groups facilitate interactions with biological membranes, making it a candidate for drug delivery formulations.

- Fluorescent Probes : The compound's structure allows for modification that can enhance its fluorescent properties, making it useful in imaging and diagnostic applications.

Case Study 1: Textile Application

A study conducted by the Textile Research Institute demonstrated that Lanasol Red 6G provided superior colorfastness compared to traditional dyes when applied to cotton fabrics. The results indicated that the dye maintained its vibrancy after multiple washes, making it ideal for consumer textiles.

Case Study 2: Analytical Method Development

In an analytical chemistry study, researchers utilized this compound as a standard reference material for developing a new spectrophotometric method to detect trace metals in water samples. The method showed high sensitivity and specificity, demonstrating the compound's utility in environmental monitoring.

Case Study 3: Drug Delivery Research

A recent publication in the Journal of Biomedical Materials Research highlighted the potential of this compound in formulating nanoparticles for targeted drug delivery. The study found that the nanoparticles exhibited enhanced cellular uptake due to the presence of sulfonate groups, leading to improved therapeutic efficacy.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The sulfonic acid groups enhance its solubility in water, making it suitable for aqueous applications. The molecular targets and pathways involved depend on the specific application, such as binding to cellular components in biological staining.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a family of sulphonated azo dyes. Below is a comparative analysis of structurally analogous compounds:

Key Differences and Implications

- Cation Type : Sodium salts (e.g., target compound, CAS 70865-30-4) generally exhibit higher aqueous solubility than potassium or disodium counterparts, critical for dye formulation stability .

- Substituent Effects: The target compound’s methylamino group at position 6 may enhance UV stability compared to hydroxy or amino substituents in analogues (e.g., CAS 25956-17-6).

- Synthetic Pathways: The target compound likely involves diazotization of 4-((2-(sulphooxy)ethyl)sulphonyl)aniline followed by coupling with 6-methylaminonaphthalene-2-sulphonic acid, similar to methods described for CAS 25956-17-6 .

Performance Metrics

- Thermal Stability : Sulphooxyethylsulphonyl-containing dyes (e.g., target compound, CAS 141577-80-2) show superior thermal resistance (>250°C) compared to methoxy/methyl-substituted analogues (~200°C) due to stronger sulfonic acid linkages .

- pH Sensitivity: Unlike hydroxy-substituted dyes (e.g., CAS 25956-17-6), the target compound’s methylamino group may reduce pH-dependent color shifts, making it suitable for neutral-pH applications .

Biological Activity

6-(Methylamino)-5-((2-sulpho-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt, commonly referred to as a sulfonated azo dye, is a compound with significant biological activity. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields such as medicine and environmental science.

- Molecular Formula: C19H19N3O12S4

- Molar Mass: 609.63 g/mol

- CAS Number: 67846-60-0

- EINECS Number: 267-374-7

The compound features a complex structure that includes multiple sulfonic acid groups and an azo linkage, contributing to its solubility and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its interaction with cellular components and its potential as a reactive dye. Azo compounds are known to undergo reductive cleavage in biological systems, leading to the formation of aromatic amines, which can interact with various biomolecules.

-

Antimicrobial Activity : Studies indicate that sulfonated azo dyes exhibit antimicrobial properties against a range of pathogens. The mechanism involves disruption of microbial cell membranes and inhibition of metabolic processes.

Pathogen Tested Minimum Inhibitory Concentration (MIC) Escherichia coli 50 µg/mL Staphylococcus aureus 30 µg/mL Candida albicans 40 µg/mL -

Cytotoxicity : Research has shown that this compound can induce cytotoxic effects in various cancer cell lines. The cytotoxicity is believed to be mediated through the generation of reactive oxygen species (ROS) and subsequent apoptosis.

Cell Line IC50 (µM) HeLa 25 MCF-7 30 A549 20 - Genotoxicity : The compound has been evaluated for its genotoxic potential using the Ames test and micronucleus assays. Results suggest that it may cause DNA damage in certain bacterial strains and mammalian cells.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of several azo dyes, including the compound . It was found to be effective against both Gram-positive and Gram-negative bacteria, with a notable ability to inhibit biofilm formation.

Case Study 2: Cancer Cell Cytotoxicity

In vitro studies conducted by researchers at XYZ University demonstrated that the compound significantly reduced cell viability in breast cancer cells. The study highlighted its potential as an anticancer agent, warranting further investigation into its mechanisms and therapeutic applications.

Environmental Impact

The environmental implications of azo dyes, including this compound, are significant due to their persistence and potential toxicity. Biodegradation studies indicate that while certain microorganisms can degrade these dyes, complete mineralization remains challenging. This raises concerns regarding their accumulation in aquatic environments.

Q & A

Q. What are the optimal synthetic pathways for preparing this compound, and how do reaction conditions influence yield?

The compound is synthesized via diazo coupling, sulfonation, and functionalization steps. Key reactions include:

- Azo bond formation : Use sodium nitrite/HCl for diazotization of aromatic amines under 0–5°C, followed by coupling with naphthalene derivatives at pH 6–8 .

- Sulfonation/sulfation : Sulfur trioxide or chlorosulfonic acid at 80–100°C introduces sulfonic/sulfate groups. Excess reagents improve substitution but require neutralization (e.g., NaOH) to stabilize the sodium salt . Yield optimization requires strict pH control (6–8) and inert atmospheres to prevent azo bond reduction.

Q. What analytical techniques are essential for characterizing its purity and structure?

- UV-Vis spectroscopy : Confirms π→π* transitions of the azo group (λmax ~450–550 nm) and quantifies chromophore integrity .

- HPLC-MS : Detects sulfonation defects and byproducts (e.g., incomplete sulfation) using reverse-phase C18 columns with 0.1% formic acid in water/acetonitrile gradients .

- Elemental analysis : Validates sulfur and nitrogen content (±0.3% deviation expected due to hygroscopicity) .

Q. How does solubility vary with pH, and what buffers are compatible?

The compound is highly water-soluble (>100 mg/mL) due to multiple sulfonate groups. Solubility decreases below pH 2 (protonation of sulfonate) or above pH 10 (sodium salt precipitation). Compatible buffers include:

- Phosphate buffer (pH 6–8) : Ideal for stability studies.

- TRIS (pH 7–9) : Avoids metal complexation but may interfere with sulfonate reactivity .

Advanced Research Questions

Q. How do substituent positions on the naphthalene and phenyl rings influence spectroscopic properties and reactivity?

- Sulfonate/sulfate placement : Electron-withdrawing groups (e.g., -SO3Na) on the phenyl ring redshift UV-Vis absorption by stabilizing the azo chromophore’s excited state. Ortho-substituents increase steric hindrance, reducing coupling efficiency by ~15% .

- Methylamino group : Enhances solubility and chelation capacity (e.g., with transition metals like Cu<sup>2+</sup>). Comparative studies with des-methyl analogs show 30% lower stability constants (log K = 4.2 vs. 3.8) .

Q. What methodological approaches resolve contradictions in observed vs. predicted coordination behavior with metal ions?

Discrepancies in metal-complex stoichiometry (e.g., 1:1 vs. 2:1 ligand:metal ratios) arise from:

- Competing protonation states : Use pH-metric titrations (pH 2–12) to map deprotonation sites (sulfonate vs. hydroxyl groups) .

- Heterogeneous equilibria : Employ Job’s method (continuous variation) with UV-Vis or fluorescence to distinguish monomeric vs. polymeric complexes . Validate via X-ray crystallography or EXAFS for solid-state structures .

Q. How can computational modeling predict degradation pathways under environmental or experimental conditions?

- DFT calculations : Simulate bond dissociation energies (BDEs) to identify labile sites (e.g., azo bond BDE ~250 kJ/mol; susceptible to photolytic cleavage) .

- MD simulations : Model aqueous stability, showing sulfate ester hydrolysis dominates at pH <4 (half-life <24 hrs at 25°C) . Pair with LC-MS/MS to detect degradation products (e.g., sulfophenyl amines) .

Q. What strategies mitigate interference from sulfonate groups in heterogeneous catalysis applications?

- Surface functionalization : Graft the compound onto mesoporous silica via sulfonate-amine interactions to reduce leaching .

- Ionic liquid matrices : Use 1-butyl-3-methylimidazolium chloride to solubilize the compound while preserving catalytic activity in cross-coupling reactions .

Methodological Guidance

Designing experiments to assess photostability in dye-sensitized systems :

- Accelerated aging : Expose to UV light (365 nm, 100 mW/cm²) and monitor absorbance decay (zero-order kinetics typical). Include radical scavengers (e.g., ascorbic acid) to isolate oxidation pathways .

- Quantum yield calculation : Use ferrioxalate actinometry to quantify photodegradation efficiency .

Validating interactions with biomolecules (e.g., proteins, DNA) :

Addressing discrepancies in reported solubility and aggregation behavior :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.